molecular formula C11H14N2O2 B12559614 N-Benzyl-N-(2-formamidoethyl)formamide CAS No. 143722-92-3

N-Benzyl-N-(2-formamidoethyl)formamide

Cat. No.: B12559614
CAS No.: 143722-92-3
M. Wt: 206.24 g/mol
InChI Key: KEVWYMBNCWAWEQ-UHFFFAOYSA-N
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Description

N-[2-[benzyl(formyl)amino]ethyl]formamide is an organic compound with the molecular formula C₁₈H₂₀N₂O₂ It is characterized by the presence of a benzyl group attached to a formylaminoethyl chain, which is further connected to a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[benzyl(formyl)amino]ethyl]formamide typically involves the reaction of benzylamine with formic acid derivatives. One common method is the formylation of benzylamine using formic acid or its derivatives under reflux conditions. The reaction can be catalyzed by acids or bases to enhance the yield and selectivity of the desired product .

Industrial Production Methods

In an industrial setting, the production of N-[2-[benzyl(formyl)amino]ethyl]formamide may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[2-[benzyl(formyl)amino]ethyl]formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of benzyl derivatives .

Scientific Research Applications

N-[2-[benzyl(formyl)amino]ethyl]formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[2-[benzyl(formyl)amino]ethyl]formamide involves its interaction with specific molecular targets and pathways. The formyl and benzyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[benzyl(formyl)amino]ethyl]formamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

143722-92-3

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-[2-[benzyl(formyl)amino]ethyl]formamide

InChI

InChI=1S/C11H14N2O2/c14-9-12-6-7-13(10-15)8-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,12,14)

InChI Key

KEVWYMBNCWAWEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCNC=O)C=O

Origin of Product

United States

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